molecular formula C16H15BrN2O4 B15016078 2-(4-bromophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

2-(4-bromophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15016078
M. Wt: 379.20 g/mol
InChI Key: FDVSVDDIMQYUQQ-GIJQJNRQSA-N
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Description

2-(4-bromophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is an organic compound with a molecular formula of C16H15BrN2O4. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a bromophenoxy group and a methoxyphenylmethylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Preparation of 4-bromophenoxyacetic acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(4-bromophenoxy)acetohydrazide: The 4-bromophenoxyacetic acid is then reacted with hydrazine hydrate to form 2-(4-bromophenoxy)acetohydrazide.

    Condensation Reaction: Finally, 2-(4-bromophenoxy)acetohydrazide is condensed with 2-hydroxy-5-methoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, while the bromophenoxy and methoxyphenyl groups can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of bacterial growth or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenoxyacetic acid: A precursor in the synthesis of the target compound.

    2-(4-bromophenoxy)acetohydrazide: An intermediate in the synthesis process.

    2-hydroxy-5-methoxybenzaldehyde: Another precursor used in the condensation reaction.

Uniqueness

2-(4-bromophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15BrN2O4

Molecular Weight

379.20 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15BrN2O4/c1-22-14-6-7-15(20)11(8-14)9-18-19-16(21)10-23-13-4-2-12(17)3-5-13/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

FDVSVDDIMQYUQQ-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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